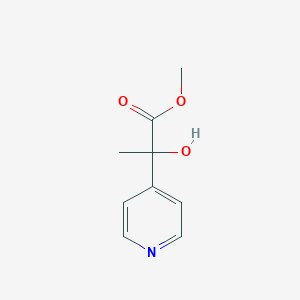

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-2-pyridin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-3-5-10-6-4-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXKJSPVELYLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

An In-Depth Technical Guide to the

Introduction

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a tertiary α-hydroxy ester of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center and a pyridine moiety, makes it a valuable building block for the synthesis of more complex biologically active molecules. The pyridine ring, a common motif in pharmaceuticals, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, tailored for researchers and professionals in the field of drug development.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most direct and convergent approaches involve the formation of the C-C bond between the pyridine ring and the propanoate backbone at the C2 position. Two primary strategies stand out: the nucleophilic addition of a pyridin-4-yl organometallic reagent to an α-keto ester and the addition of a different nucleophile to a pyridin-4-yl substituted α-keto ester.

Strategy 1: Grignard Reaction with an α-Keto Ester

A robust and widely applicable method for the synthesis of tertiary alcohols is the Grignard reaction. In the context of this compound synthesis, this involves the reaction of a 4-pyridyl Grignard reagent with methyl pyruvate. The 4-pyridyl Grignard reagent can be prepared from 4-bromopyridine and magnesium metal.[1][2]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the pyridyl Grignard reagent on the electrophilic carbonyl carbon of methyl pyruvate. The magnesium alkoxide intermediate is then protonated during aqueous workup to yield the desired tertiary alcohol.

Caption: Grignard reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

-

4-Bromopyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Dry diethyl ether or tetrahydrofuran (THF)

-

Methyl pyruvate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromopyridine in dry diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 4-bromopyridine solution.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Methyl Pyruvate:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of methyl pyruvate in dry diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Strategy 2: Synthesis from α-Keto Esters

An alternative approach involves the synthesis of an α-keto ester precursor, which is then converted to the desired α-hydroxy ester.[3][4] This strategy can offer advantages in terms of substrate scope and stereocontrol.

Synthesis of the α-Keto Ester Precursor

The precursor, methyl 2-oxo-2-(pyridin-4-yl)propanoate, can be synthesized through various methods, including the oxidation of the corresponding α-hydroxy ester or the reaction of a pyridin-4-yl acyl chloride with a suitable C1 nucleophile.

Conversion of α-Keto Ester to α-Hydroxy Ester

The reduction of the α-keto ester to the α-hydroxy ester can be achieved using various reducing agents. For a non-stereoselective reduction, sodium borohydride is a common and effective choice.

Caption: Reduction of an α-keto ester to the corresponding α-hydroxy ester.

Comparison of Synthetic Routes

| Feature | Grignard Reaction | α-Keto Ester Reduction |

| Starting Materials | 4-Bromopyridine, Methyl pyruvate | Pyridin-4-yl precursor, Oxidizing/Reducing agents |

| Key Transformation | C-C bond formation | Reduction of a ketone |

| Convergence | Highly convergent | Less convergent |

| Stereocontrol | Difficult to achieve without chiral auxiliaries | Amenable to asymmetric reduction methods |

| Potential Issues | Grignard reagent stability, side reactions | Synthesis of the α-keto ester precursor |

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the characteristic functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the hydroxyl (-OH), ester carbonyl (C=O), and pyridine ring vibrations.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the optimal method will depend on the availability of starting materials, the desired scale of the reaction, and the need for stereocontrol. The Grignard reaction offers a direct and convergent approach, while the reduction of an α-keto ester provides opportunities for asymmetric synthesis. This guide provides a solid foundation for researchers to select and execute the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics.

References

- Synthesis of Tertiary α-Hydroxy Acids by Silylene Transfer to α-Keto Esters | Organic Letters. (URL: )

-

Reformatsky reaction - Wikipedia. (URL: [Link])

-

Reformatsky Reaction - Chemistry LibreTexts. (URL: [Link])

-

Reformatsky reaction - BYJU'S. (URL: [Link])

-

Chemistry Reformatsky Reaction - SATHEE. (URL: [Link])

-

Importance of α‐hydroxylation of β‐keto esters and approaches for their formation. (URL: [Link])

-

α-Hydroxy Ketones via Reductive Coupling of Esters: Acyloin Condensation Overview. (URL: [Link])

-

Synthesis of α-hydroxy ketones and aldehydes - Organic Chemistry Portal. (URL: [Link])

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (URL: [Link])

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (URL: [Link])

- US5886209A - Preparation of 2-(4-hydroxyphenoxy)

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II - ResearchGate. (URL: [Link])

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - NIH. (URL: [Link])

- EP0284514A1 - Process for obtaining 4-hydroxy-2-methyl-N-(2-pyridyl)

-

Methyl 2-hydroxy-2-(pyridin-2-yl)propanoate - PubChem. (URL: [Link])

-

Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C. (URL: [Link])

-

4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI. (URL: [Link])

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (URL: [Link])

-

Special Issue “The Role of Natural Products in Drug Discovery” - MDPI. (URL: [Link])

- Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, a valuable intermediate in pharmaceutical research and development. The protocol herein is designed for researchers, medicinal chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for key experimental decisions.

Introduction and Significance

This compound is a tertiary alcohol and an α-hydroxy ester containing a pyridine moiety. This unique combination of functional groups makes it a versatile building block in the synthesis of more complex molecules with potential biological activity. The pyridine ring, a common motif in pharmaceuticals, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for drug-receptor binding. The α-hydroxy ester functionality provides a handle for further chemical transformations, such as ester hydrolysis, oxidation, or conversion to other functional groups.

Recommended Synthetic Approach: The Reformatsky Reaction

While several synthetic routes could be envisioned for the construction of this compound, the Reformatsky reaction stands out as a reliable and efficient method. This classic organozinc-mediated reaction involves the coupling of an α-halo ester with a carbonyl compound, in this case, pyridine-4-carbaldehyde and methyl 2-bromopropanoate.[1]

The choice of the Reformatsky reaction is underpinned by several key advantages:

-

Chemoselectivity: Organozinc reagents, or Reformatsky enolates, are less reactive than their Grignard or organolithium counterparts.[1] This moderated reactivity prevents undesired side reactions, such as nucleophilic attack on the ester group of the starting material or another molecule of the product.

-

Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which helps to preserve the integrity of sensitive functional groups that might be present in more complex substrates.

-

Commercial Availability of Starting Materials: Pyridine-4-carbaldehyde and methyl 2-bromopropanoate are readily available from commercial suppliers, making this synthetic route practical and cost-effective.

Reaction Mechanism

The mechanism of the Reformatsky reaction for the synthesis of this compound can be described in the following key steps:

-

Formation of the Organozinc Reagent (Reformatsky Enolate): Zinc metal undergoes oxidative insertion into the carbon-bromine bond of methyl 2-bromopropanoate to form an organozinc intermediate, often referred to as a Reformatsky enolate.

-

Nucleophilic Addition: The Reformatsky enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. This step forms a new carbon-carbon bond and results in a zinc alkoxide intermediate.

-

Protonation/Work-up: Subsequent acidic work-up protonates the alkoxide to yield the final tertiary alcohol product, this compound, along with zinc salts which are removed during the purification process.

Caption: Mechanism of the Reformatsky Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the Reformatsky reaction. Researchers should optimize conditions as needed for their specific laboratory setup and scale.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Pyridine-4-carbaldehyde | 107.11 | 5.36 g | 50.0 |

| Methyl 2-bromopropanoate | 167.00 | 10.02 g | 60.0 |

| Zinc dust (<10 µm, activated) | 65.38 | 4.58 g | 70.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated aq. NH₄Cl solution | - | 50 mL | - |

| Ethyl acetate | - | 150 mL | - |

| Brine (saturated aq. NaCl) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | ~10 g | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

-

Reaction Initiation: To the flask, add the activated zinc dust (4.58 g, 70.0 mmol) and a small crystal of iodine (as an activator). Gently warm the flask with a heat gun under a slow stream of inert gas until the purple vapor of iodine is observed, then allow it to cool to room temperature. Add 20 mL of anhydrous THF.

-

Addition of Reactants: In the dropping funnel, prepare a solution of pyridine-4-carbaldehyde (5.36 g, 50.0 mmol) and methyl 2-bromopropanoate (10.02 g, 60.0 mmol) in 80 mL of anhydrous THF.

-

Reaction Execution: Add a small portion (~10 mL) of the reactant solution from the dropping funnel to the stirred zinc suspension. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Experimental Workflow for Synthesis.

Purification

The crude product obtained after work-up will likely contain unreacted starting materials and by-products. Purification by flash column chromatography on silica gel is recommended.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) is a good starting point for elution. The polarity can be adjusted based on TLC analysis.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or viscous oil.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: Expect two doublets in the aromatic region, corresponding to the protons on the pyridine ring. The protons ortho to the nitrogen will be deshielded and appear at a higher chemical shift (δ ~8.6 ppm) compared to the protons meta to the nitrogen (δ ~7.4 ppm).

-

Methyl Ester Protons: A singlet at approximately δ 3.7 ppm.

-

Methyl Protons: A singlet at approximately δ 1.6 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon: Expect a signal around δ 175 ppm.

-

Pyridine Carbons: Signals in the aromatic region (δ ~120-155 ppm). The carbon attached to the quaternary center will be significantly downfield.

-

Quaternary Carbon: The carbon bearing the hydroxyl and ester groups should appear around δ 75 ppm.

-

Methyl Ester Carbon: A signal around δ 53 ppm.

-

Methyl Carbon: A signal around δ 25 ppm.

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ at m/z 182.08.

Infrared (IR) Spectroscopy

-

Hydroxyl Group (-OH): A broad absorption band in the region of 3400-3200 cm⁻¹.

-

Carbonyl Group (C=O): A strong, sharp absorption band around 1730 cm⁻¹.

-

C-O Stretch: An absorption in the region of 1250-1100 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Absorptions in the region of 1600-1450 cm⁻¹.

Safety Precautions

-

Anhydrous Conditions: The Reformatsky reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere.

-

Reagent Handling: Methyl 2-bromopropanoate is a lachrymator and should be handled in a well-ventilated fume hood. Zinc dust is flammable.

-

Solvent Safety: Tetrahydrofuran and ethyl acetate are flammable solvents. Avoid open flames and ensure proper ventilation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Conclusion

This guide provides a robust and scientifically grounded protocol for the synthesis of this compound via the Reformatsky reaction. By understanding the underlying principles of the reaction and adhering to the detailed experimental procedures, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided characterization data will serve as a reliable reference for product validation.

References

-

General NMR Spectroscopy: For general principles of NMR spectroscopy, refer to: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Grignard Reactions with Pyridines: A recent article on the coupling of bromopyridines with Grignard reagents: Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(10), 7148–7155. [Link]

-

Purification of Esters: General guidance on the purification of esters can be found on various chemical supplier websites and in standard laboratory technique manuals. For instance, see general procedures on Chempedia. [Link]

-

Mass Spectrometry Data of Analogous Compounds: The NIST WebBook provides mass spectrometry data for structurally similar compounds, such as methyl 2-hydroxypropanoate. [Link]

-

General Grignard Reaction Protocols: Educational resources often provide detailed, illustrative protocols for Grignard reactions. An example can be found at: Jasperse, J. P. Grignard Reaction. Chemistry 355. [Link]

- Patent Literature on Hydroxy Ketone Synthesis: Patents can be a source of detailed experimental procedures.

- Patent Literature on Pyridine Derivatives: Further examples of synthetic procedures for pyridine derivatives can be found in patents such as: US P

-

Reformatsky Reaction Overview: For a good overview of the Reformatsky reaction, see: Organic Chemistry Portal. Reformatsky Reaction. [Link]

-

Wikipedia: Reformatsky Reaction: A general overview of the Reformatsky reaction, its mechanism, and variations. [Link]

-

Synthesis of Pyridine Derivatives via Grignard Reaction: Wibaut, J. P., & de Jonge, A. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(11), 1054-1060. [Link]

-

Predicted Mass Spectrometry Data: PubChem provides predicted mass spectrometry data for a wide range of compounds, including the 2-pyridyl analog of the target molecule. [Link]

- General NMR Spectroscopy Textbook: Atta-ur-Rahman. (1986). Nuclear Magnetic Resonance: Basic Principles. Springer-Verlag.

-

Synthesis of Pyridones: Bobbitt, J. M., & Scola, P. M. (1960). 3-Cyano-6-methyl-2(1)-pyridone. Organic Syntheses, 40, 23. [Link]

-

Synthesis of Hydroxy Pyridones: Zdujić, M. V., et al. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Zaštita Materijala, 60(3), 229-236. [Link]

-

Purification of Hydroxylated Compounds: A relevant publication describing purification of a hydroxylated metabolite: Obach, R. S., et al. (2021). Synthesis of PF-6870961, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457. ACS Omega, 6(42), 28269–28275. [Link]

Sources

Preparation of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate from pyridine-4-carbaldehyde

A Technical Guide to the Synthesis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

Executive Summary

This document provides an in-depth technical guide for the synthesis of this compound, a valuable α-hydroxy ester building block incorporating a pyridine moiety. Such structures are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in pharmacologically active compounds. The synthetic strategy detailed herein is a robust, two-module process commencing from the readily available pyridine-4-carbaldehyde. The guide elucidates the causal-based rationale for experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction and Strategic Overview

α-Hydroxy esters are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their bifunctional nature, possessing both a hydroxyl and an ester group on the same carbon, allows for diverse subsequent chemical transformations. The incorporation of a pyridin-4-yl group introduces a key pharmacophore known to modulate aqueous solubility, engage in hydrogen bonding, and coordinate with metallic centers in biological systems.

This guide outlines a logical and efficient pathway for the preparation of this compound. The core challenge lies in the construction of the C2 quaternary center bearing a hydroxyl, a methyl, and a methoxycarbonyl group, starting from an aldehyde. Our strategy hinges on a retrosynthetic analysis that identifies 4-acetylpyridine as a key intermediate, which is accessible from pyridine-4-carbaldehyde.

Retrosynthetic Analysis

The synthetic plan is best conceptualized by working backward from the target molecule. The α-hydroxy ester functionality can be derived from a cyanohydrin intermediate, which in turn is formed from a ketone. This key ketone intermediate, 4-acetylpyridine, can be synthesized from pyridine-4-carbaldehyde via a Grignard reaction followed by oxidation. This multi-step approach ensures high-yielding and clean transformations at each stage.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Strategy and Mechanistic Discussion

The forward synthesis is organized into two primary modules: the preparation of the key ketone intermediate, followed by its conversion to the final α-hydroxy ester product.

Module 1: Synthesis of 4-Acetylpyridine from Pyridine-4-carbaldehyde

This initial module transforms the starting aldehyde into a ketone, setting the stage for the construction of the quaternary center.

The first step involves the nucleophilic addition of a methyl group to the electrophilic carbonyl carbon of pyridine-4-carbaldehyde. The Grignard reaction is a classic and highly reliable method for forming carbon-carbon bonds.[1]

-

Causality of Experimental Choices:

-

Reagent: Methylmagnesium bromide (MeMgBr) is a commercially available and highly reactive Grignard reagent suitable for this transformation.

-

Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Its etheric oxygen atoms effectively solvate the magnesium center of the Grignard reagent, maintaining its reactivity, while its aprotic nature prevents premature quenching of the powerful nucleophile/base.[1]

-

Conditions: The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from being destroyed by reaction with water or atmospheric moisture.[2] The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature.

-

Workup: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used for quenching. This mild acid is strong enough to protonate the resulting alkoxide to form the alcohol but not so strong as to cause side reactions with the acid-sensitive pyridine ring.

-

The mechanism proceeds via the nucleophilic attack of the carbanionic methyl group of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol, 1-(pyridin-4-yl)ethanol.[2]

The secondary alcohol is then oxidized to the corresponding ketone, 4-acetylpyridine. The choice of oxidizing agent is critical to ensure a high yield without over-oxidation or unwanted side reactions.

-

Causality of Experimental Choices:

-

Reagent: Pyridinium chlorochromate (PCC) is an ideal choice for this transformation. It is a mild oxidant that reliably converts secondary alcohols to ketones with minimal risk of over-oxidation to a carboxylic acid. Other suitable reagents include Dess-Martin periodinane or a Swern oxidation, which also operate under mild conditions. Stronger oxidants like potassium permanganate or chromic acid are avoided as they can lead to cleavage of the pyridine ring or over-oxidation.

-

Solvent: Dichloromethane (DCM) is a common solvent for PCC oxidations as it is relatively inert and allows for easy product isolation.

-

Module 2: Conversion of 4-Acetylpyridine to the Target α-Hydroxy Ester

With the key ketone intermediate in hand, the final steps focus on installing the hydroxyl and methoxycarbonyl functionalities.

4-Acetylpyridine is converted to its corresponding cyanohydrin, 2-hydroxy-2-(pyridin-4-yl)propanenitrile. This reaction involves the nucleophilic addition of a cyanide anion to the ketone's carbonyl group.

-

Causality of Experimental Choices:

-

Reagent: While hydrogen cyanide (HCN) is the simplest reagent, its extreme toxicity makes it impractical for most laboratory settings. A safer and more common alternative is the in-situ generation of HCN from sodium cyanide (NaCN) and a mild acid, or the use of trimethylsilyl cyanide (TMSCN) followed by a desilylation step. The use of TMSCN is often preferred as it proceeds under neutral conditions, forming a silylated cyanohydrin which can be readily hydrolyzed in the next step.

-

Mechanism: The reaction is base-catalyzed, where the cyanide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting alkoxide intermediate is then protonated by a proton source (like water or HCN) to yield the cyanohydrin.

-

The final step is the conversion of the nitrile group of the cyanohydrin into a methyl ester. This can be efficiently achieved in a one-pot procedure by treating the cyanohydrin with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas.

-

Causality of Experimental Choices:

-

Conditions: This reaction combines the hydrolysis of the nitrile and the esterification of the resulting carboxylic acid into a single, efficient operation. Anhydrous methanol is used as both the reactant and the solvent. A strong acid catalyst is essential to protonate the nitrile nitrogen, rendering the nitrile carbon highly electrophilic and susceptible to attack by methanol. The reaction is typically heated to reflux to drive it to completion.

-

Mechanism: The mechanism involves the initial protonation of the nitrile, followed by nucleophilic attack by methanol. A series of proton transfers and tautomerization steps leads to an imino ester intermediate, which is then hydrolyzed to form the final α-hydroxy ester product.

-

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including pyrophoric Grignard reagents, highly toxic cyanides, and corrosive acids. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Overall Synthetic Workflow

Caption: Step-by-step synthetic workflow diagram.

Protocol 1: Synthesis of 1-(Pyridin-4-yl)ethanol

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pyridine-4-carbaldehyde (e.g., 10.7 g, 100 mmol).

-

Dissolution: Anhydrous THF (200 mL) is added to dissolve the aldehyde. The solution is cooled to 0 °C in an ice bath.

-

Grignard Addition: A solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether, 37 mL, 110 mmol, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Quenching: The reaction is carefully quenched by slowly adding 50 mL of saturated aqueous NH₄Cl solution while cooling in an ice bath.

-

Workup: The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude alcohol can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Acetylpyridine

-

Setup: A round-bottom flask is charged with pyridinium chlorochromate (PCC) (e.g., 32.3 g, 150 mmol, 1.5 eq) and a small amount of silica gel, suspended in anhydrous dichloromethane (DCM) (250 mL).

-

Substrate Addition: A solution of 1-(pyridin-4-yl)ethanol (from Protocol 1, e.g., 12.3 g, 100 mmol) in 50 mL of DCM is added to the stirred suspension in one portion.

-

Reaction: The mixture is stirred at room temperature for 3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction mixture is filtered through a pad of Celite or silica gel, and the pad is washed thoroughly with DCM.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to afford pure 4-acetylpyridine.

Protocol 3: Synthesis of this compound

-

Setup: In a flask, 4-acetylpyridine (e.g., 12.1 g, 100 mmol) is dissolved in 100 mL of water and cooled to 0 °C.

-

Cyanide Addition: A solution of sodium cyanide (NaCN) (e.g., 5.4 g, 110 mmol, 1.1 eq) in 25 mL of water is added.

-

Acidification: While stirring vigorously and maintaining the temperature at 0-5 °C, dilute sulfuric acid (e.g., 2 M) is added dropwise until the pH of the solution is ~4-5. The mixture is stirred at this temperature for 4 hours to form the cyanohydrin intermediate.

-

Methanolysis Setup: The aqueous mixture containing the crude cyanohydrin is carefully concentrated under reduced pressure to remove most of the water. To the residue, 200 mL of anhydrous methanol is added, followed by slow, careful addition of concentrated sulfuric acid (e.g., 15 mL) while cooling in an ice bath.

-

Reaction: The methanolic solution is heated to reflux and maintained for 8-12 hours.

-

Workup: The mixture is cooled to room temperature and the bulk of the methanol is removed under reduced pressure. The residue is carefully poured onto ice and neutralized with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extraction & Purification: The aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to yield this compound as a solid.

Product Data and Characterization

| Compound | Formula | MW ( g/mol ) | Form | Expected Yield |

| 1-(Pyridin-4-yl)ethanol | C₇H₉NO | 123.15 | Oil/Solid | 85-95% |

| 4-Acetylpyridine | C₇H₇NO | 121.14 | Solid | 80-90% |

| This compound | C₉H₁₁NO₃ | 181.19 | Solid | 60-75% |

Characterization for this compound:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the pyridyl protons (two doublets), the hydroxyl proton (singlet, broad), the ester methyl group (singlet), and the C2-methyl group (singlet).

-

Mass Spectrometry (ESI+): m/z = 182.08 [M+H]⁺.

Conclusion

The synthesis of this compound from pyridine-4-carbaldehyde is reliably achieved through a well-designed, three-step sequence involving Grignard addition, mild oxidation, and a cyanohydrin-based conversion to the final α-hydroxy ester. The strategic choice of 4-acetylpyridine as a key intermediate simplifies the construction of the target's quaternary carbon center. The protocols provided herein are robust and based on well-established chemical principles, offering a clear and reproducible pathway for researchers requiring access to this valuable synthetic building block.

References

-

The facile synthesis of α-aryl-α-hydroxy esters via one-pot vicarious nucleophilic substitution and oxidation. Chemical Communications (RSC Publishing). Available at: [Link]

-

Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available at: [Link][3]

-

Grignard reaction - Wikipedia. Wikipedia. Available at: [Link][1]

-

The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link][2]

-

2-(4-Pyridyl)-2-propanol | C8H11NO. PubChem. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

This guide provides an in-depth technical analysis of the spectroscopic data for Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and verification of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure, comprising a pyridine ring, a tertiary alcohol, and a methyl ester, necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this molecule.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that give rise to characteristic spectroscopic signals.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data:

The expected proton NMR chemical shifts (δ) are summarized in the table below. These predictions are based on the analysis of similar chemical structures and established chemical shift ranges for protons in different electronic environments.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H (α to N) | 8.5 - 8.7 | Doublet (d) | 2H |

| Pyridine H (β to N) | 7.4 - 7.6 | Doublet (d) | 2H |

| -OH | Variable (broad singlet) | Singlet (s) | 1H |

| -OCH₃ | ~3.7 | Singlet (s) | 3H |

| -CH₃ | ~1.7 | Singlet (s) | 3H |

Interpretation and Causality:

-

Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum. The two protons alpha to the nitrogen atom are deshielded due to the electron-withdrawing nature of the nitrogen and will appear at a higher chemical shift (downfield) compared to the beta protons. The coupling between adjacent pyridine protons will result in doublet signals for both sets of protons.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and its integration confirms the presence of one hydroxyl group.

-

Methyl Ester Protons: The three protons of the methyl ester group (-OCH₃) are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.7 ppm.

-

Tertiary Methyl Protons: The protons of the methyl group attached to the chiral center (-C(OH)CH₃) are also shielded and will appear as a singlet further upfield, around 1.7 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170 - 175 |

| Pyridine C (α to N) | 148 - 152 |

| Pyridine C (ipso-substituted) | 145 - 148 |

| Pyridine C (β to N) | 120 - 125 |

| C-OH (Tertiary) | 70 - 75 |

| -OCH₃ | 50 - 55 |

| -CH₃ | 25 - 30 |

Interpretation and Causality:

-

Carbonyl Carbon: The carbon of the ester carbonyl group is significantly deshielded and will appear at the lowest field, typically in the range of 170-175 ppm.[1][2]

-

Pyridine Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbons alpha to the nitrogen are the most deshielded among the ring carbons. The ipso-carbon, to which the propanoate group is attached, will also be downfield. The beta carbons are more shielded and will appear at a higher field.

-

Tertiary Alcohol Carbon: The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen and will appear in the 70-75 ppm range.

-

Methyl Carbons: The methyl carbons of the ester and the tertiary methyl group are in shielded environments and will appear at the highest field (upfield).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet.

Predicted IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3200 - 3600 (broad) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1730 - 1750 (strong) | Stretching |

| C=N, C=C (Pyridine ring) | 1500 - 1600 | Stretching |

| C-O (Ester and Alcohol) | 1000 - 1300 | Stretching |

Interpretation and Causality:

-

O-H Stretch: The broad absorption band in the 3200-3600 cm⁻¹ region is a hallmark of the hydroxyl group and is broadened due to hydrogen bonding.[3]

-

C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the carbonyl group in the methyl ester.[3]

-

Pyridine Ring Vibrations: The absorptions in the 1500-1600 cm⁻¹ region are indicative of the C=N and C=C stretching vibrations within the pyridine ring.

-

C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O stretching vibrations of the ester and the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol:

A mass spectrum can be obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source.

Predicted Mass Spectrometry Data:

The empirical formula for this compound is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol .[4]

-

Molecular Ion Peak ([M+H]⁺): In positive ion mode ESI-MS, the protonated molecular ion is expected at m/z = 182.08.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the molecular ion would result in a fragment at m/z = 151.

-

Loss of the entire methyl ester group (-COOCH₃) would lead to a fragment at m/z = 122.

-

Cleavage of the C-C bond between the pyridine ring and the chiral center could also occur, leading to characteristic pyridine-containing fragments.

-

Figure 2: A generalized workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation. The predicted data, based on established principles of spectroscopy and analysis of analogous compounds, offers a robust framework for researchers to verify the identity and purity of this compound. The detailed experimental protocols and interpretative guidelines presented in this document are intended to support the scientific community in their research and development endeavors involving this and similar molecules.

References

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].[1]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Available from: [Link].[5]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0288546). Available from: [Link].[6]

-

Doc Brown's Chemistry. 13C nmr spectrum of methyl 2-hydroxybenzoate. Available from: [Link].[2]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Available from: [Link].

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Available from: [Link].[3]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0288546) [np-mrd.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

This document provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate. Designed for researchers, scientists, and professionals in drug development, this guide delves into the theoretical and practical aspects of acquiring and interpreting both ¹H and ¹³C NMR spectra for this compound. Our approach is grounded in first principles of magnetic resonance, drawing parallels with analogous structures to provide a robust predictive framework for spectral assignment.

Introduction: The Role of NMR in Structural Elucidation

This compound, with its distinct combination of a chiral quaternary center, an aromatic heterocycle, and an ester functional group, presents a compelling case for structural analysis using NMR spectroscopy.[1] NMR is an indispensable tool that provides unparalleled insight into molecular structure by mapping the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. The precise chemical shifts (δ), signal multiplicities (spin-spin coupling), and integration values obtained from these experiments allow for the unambiguous confirmation of the compound's constitution and can provide information about its stereochemistry and dynamic behavior in solution.

This guide will explain the causal relationships between the molecular structure of this compound and its expected spectral features. Furthermore, it provides validated, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible data.

Molecular Structure and Symmetry Analysis

A foundational step in predicting NMR spectra is the analysis of molecular symmetry to determine the number of chemically non-equivalent nuclei.

Caption: Standard workflow for NMR data acquisition.

Recommended ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: zg30 (standard 30° pulse experiment). [2]* Spectral Width (SW): ~16 ppm, centered around 6 ppm. [3]* Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution. [4]* Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16 (adjust based on sample concentration). [3]* Temperature: 298 K.

Recommended ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: zgpg30 (proton-decoupled experiment with a 30° pulse). [2]* Spectral Width (SW): ~220 ppm, centered around 100 ppm. [3]* Acquisition Time (AQ): 1-2 seconds. [4]* Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for quantitative observation of quaternary carbons. [5]* Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.

-

Temperature: 298 K.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a distinct set of signals that directly correspond to its molecular structure. The predictive analysis presented in this guide, based on fundamental principles and data from analogous compounds, offers a robust framework for spectral interpretation. By adhering to the detailed experimental protocols, researchers can reliably acquire high-fidelity data, enabling confident structural confirmation and purity assessment, which are critical steps in the chemical and pharmaceutical development pipeline. For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended as a follow-up.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

-

Scribd. NMR Sample Prep. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

University of Cambridge, Department of Chemistry. NMR Sample Prepara-on. [Link]

-

Royal Society of Chemistry. Supplementary Information for General. [Link]

-

ETH Zurich. (2018). 1D Acquisition. [Link]

-

Boston University, Chemical Instrumentation Center. Basic NMR Concepts. [Link]

-

Rutgers University. Stepbystep procedure for NMR data acquisition. [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0021650). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0168415). [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

Mass Spectrometry Analysis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Recognizing the criticality of robust analytical methods in research and drug development, this document moves beyond procedural lists to detail the underlying scientific rationale for method development, from sample preparation to structural elucidation via tandem mass spectrometry. We present a validated workflow employing Electrospray Ionization (ESI) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), offering field-proven insights into ionization strategies, fragmentation pathways, and data interpretation. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to develop and execute a self-validating, accurate, and reliable analytical method for this compound and structurally similar molecules.

Introduction: The Analytical Imperative

This compound is a chiral specialty chemical featuring a pyridine core, a tertiary alcohol, and a methyl ester. Its structural motifs make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The precise characterization of such compounds is fundamental to ensuring the identity, purity, and stability of intermediates and final active pharmaceutical ingredients (APIs).

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural confirmation. This guide details a systematic approach to the analysis of this compound, establishing a robust method grounded in the physicochemical properties of the analyte.

Analyte Properties and Ionization Strategy

A successful mass spectrometry experiment begins with a thorough understanding of the analyte's chemical nature, which dictates the optimal analytical strategy.

Physicochemical Characteristics

A summary of the key properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1249538-66-6 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Monoisotopic Mass | 181.0739 Da | - |

| Structure | COC(=O)C(C)(O)C₁=CC=NC=C₁ | [1] |

Rationale for Ionization Mode Selection

The molecular structure contains a pyridine ring, whose nitrogen atom possesses a lone pair of electrons and is a readily accessible basic site for protonation. This makes positive-ion Electrospray Ionization (ESI+) the ideal technique. ESI is a "soft ionization" method that imparts minimal energy to the analyte, reducing in-source fragmentation and maximizing the abundance of the intact protonated molecule, [M+H]⁺.[3][4] The presence of a single nitrogen atom also predicts an odd-numbered molecular weight, consistent with the Nitrogen Rule, which can be a useful preliminary check during analysis.[5]

Experimental Workflow: From Sample to Spectrum

A validated analytical workflow ensures reproducibility and reliability. The following sections outline a comprehensive, step-by-step approach for the LC-MS analysis of the target compound.

Caption: High-level experimental workflow for LC-MS/MS analysis.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system that ensures solubility and promotes efficient ionization.

-

Stock Solution Preparation: Accurately weigh ~1.0 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution. Ensure complete dissolution using brief vortexing if necessary.

-

Working Solution Preparation: Perform a serial dilution of the stock solution. For a typical high-sensitivity instrument, a final concentration of 1.0 µg/mL is a suitable starting point. Dilute the stock solution using the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure good peak shape upon injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Chromatographic separation is essential for resolving the analyte from impurities and the sample matrix, ensuring that a pure compound enters the mass spectrometer.

-

LC System: A standard HPLC or UHPLC system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this moderately polar compound.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for maintaining a low pH, which ensures the pyridine nitrogen remains protonated, aiding both chromatographic retention and ESI efficiency.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0.0-1.0 min: 5% B

-

1.0-5.0 min: 5% to 95% B

-

5.0-6.0 min: 95% B

-

6.1-8.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

Mass Spectrometer Parameters (Illustrative)

The following parameters are a robust starting point for a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | The basic pyridine nitrogen is readily protonated.[3] |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for stable ion generation. |

| Nebulizer Gas | Nitrogen, 45 psi | Assists in droplet formation and desolvation. |

| Drying Gas Flow | 10 L/min | Facilitates solvent evaporation from charged droplets.[4] |

| Drying Gas Temp. | 325 °C | Provides thermal energy for efficient desolvation. |

| MS1 Scan Range | m/z 50 - 400 | Covers the expected precursor ion and potential low-mass fragments. |

| MS2 Precursor Ion | m/z 182.08 | The [M+H]⁺ ion of the analyte. |

| Collision Energy | 10-30 eV (Ramped) | A ramped energy ensures the capture of both low-energy (primary) and high-energy (secondary) fragments. |

Mass Spectral Interpretation and Fragmentation Analysis

The core of structural elucidation lies in the interpretation of the mass spectra, particularly the fragmentation patterns observed in MS/MS experiments.

Full Scan (MS1) Spectrum

In the full scan mode, the primary ion observed will be the protonated molecule [M+H]⁺.

-

Expected Ion: [C₉H₁₁NO₃ + H]⁺

-

Calculated Exact Mass: 182.0812

-

Observed m/z: ~182.08

The detection of this ion with high mass accuracy (typically <5 ppm on a high-resolution instrument) confirms the elemental composition and molecular weight of the compound.

Tandem MS (MS/MS) Fragmentation Pathways

By isolating the precursor ion (m/z 182.08) and subjecting it to collision-induced dissociation (CID), we can generate structurally informative fragment ions. The fragmentation is dictated by the molecule's functional groups: the tertiary alcohol, the methyl ester, and the pyridine ring.

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the analyte.

Key Fragmentation Mechanisms:

-

Neutral Loss of Water (-18.01 Da): The tertiary alcohol is highly susceptible to dehydration, leading to the formation of a prominent fragment ion at m/z 164.07 .[5] This is often the base peak in the MS/MS spectrum and is a characteristic loss for molecules containing a hydroxyl group.

-

Neutral Loss of Methanol (-32.02 Da): The methyl ester can be eliminated as neutral methanol, resulting in an ion at m/z 150.06 . This pathway confirms the presence of the methyl ester functionality.

-

Formation of m/z 122.06: Following the initial loss of water, the resulting ion (m/z 164.07) can undergo further fragmentation. A plausible pathway is the loss of ketene (CH₂=C=O) from the propanoate side chain, yielding a fragment at m/z 122.06 .

-

Pyridine-related Fragments: Cleavage of the bond between the chiral carbon and the pyridine ring (alpha-cleavage) can occur, although losses from the hydroxyl and ester groups are often more favorable.[5] Further fragmentation of the pyridine-containing ions can lead to characteristic low-mass ions, such as the pyridinium ion itself or fragments arising from ring cleavage, like the loss of HCN.[6] For example, the fragment at m/z 122.06 can lose carbon monoxide to form an ion at m/z 92.05 .

Summary of Expected Ions

| m/z (Observed) | Formula | Description |

| 182.08 | [C₉H₁₂NO₃]⁺ | Precursor Ion, [M+H]⁺ |

| 164.07 | [C₉H₁₀NO₂]⁺ | Product Ion, [M+H-H₂O]⁺ |

| 150.06 | [C₈H₈NO₂]⁺ | Product Ion, [M+H-CH₃OH]⁺ |

| 122.06 | [C₇H₈NO]⁺ | Product Ion, [M+H-H₂O-C₂H₂O]⁺ |

| 92.05 | [C₆H₆N]⁺ | Product Ion, [M+H-H₂O-C₂H₂O-CO]⁺ |

Method Validation and Trustworthiness

To ensure that the described protocol is a self-validating system, adherence to standard method validation principles is required. For quantitative applications, key validation parameters should be assessed:

-

Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by achieving chromatographic separation from impurities and observing a unique precursor-to-product ion transition in the MS/MS scan.

-

Linearity: Establishing a linear relationship between analyte concentration and instrument response over a defined range.

-

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

By systematically evaluating these parameters, the trustworthiness of the analytical results is ensured, making the method suitable for quality control, stability testing, and other critical applications in drug development.

Conclusion

This guide has detailed an expert-driven, scientifically-grounded approach to the mass spectrometric analysis of this compound. By leveraging the compound's inherent chemical properties, we have established a robust LC-MS/MS method using positive-ion ESI. The predictable fragmentation pathways—dominated by the neutral losses of water and methanol—provide a confident basis for structural confirmation. The protocols and parameters herein serve as a comprehensive starting point for researchers, enabling the development of fully validated, reliable, and accurate analytical methods essential for advancing scientific research and development.

References

- Eglinton, G., Hunneman, D. H., & McCormick, A. (1968). Gas chromatographic—mass spectrometric studies of long chain hydroxy acids. —III. The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids.

-

Semantic Scholar. Gas chromatographic—mass spectrometric studies of long chain hydroxy acids. —III. 1 The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location. [Link]

-

PubChem. Methyl 2-(4-hydroxy-2-oxo-1-pyridinyl)propanoate. [Link]

-

de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics. [Link]

- Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.

-

Cheméo. Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). [Link]

-

The Journal of Organic Chemistry. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

YouTube. Electrospray ionization. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Methyl 2-hydroxy-2-(4-pyridinyl)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

Infrared Spectroscopy of Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate: A Structural Elucidation Guide

An In-Depth Technical Guide

Abstract

Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate is a substituted pyridine derivative incorporating hydroxyl and methyl ester functionalities. Such molecules are of significant interest in pharmaceutical and agrochemical research, where precise structural confirmation is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality assessment of these novel chemical entities.[1] This guide provides a comprehensive analysis of the infrared spectrum of this compound, detailing the theoretical basis for its vibrational modes, a validated experimental protocol for data acquisition, and a thorough interpretation of its key spectral features. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for the routine characterization of complex organic molecules.

Introduction: The Role of FT-IR in Characterizing Pyridine Derivatives

Pyridine and its derivatives are foundational heterocyclic compounds in the development of new materials and therapeutic agents.[1] The functionalization of the pyridine ring introduces specific chemical properties that are directly linked to the molecule's structure and conformation. FT-IR spectroscopy is an indispensable tool in this context, as it probes the fundamental vibrations of a molecule—the stretching and bending of its chemical bonds.[1] Each functional group (e.g., hydroxyl, carbonyl, aromatic ring) possesses characteristic vibrational frequencies, resulting in a unique spectral "fingerprint."

For a molecule like this compound, FT-IR analysis is instrumental in:

-

Confirming Synthesis: Verifying the presence of key functional groups (ester, tertiary alcohol, pyridine ring) and the successful incorporation of substituents.[1]

-

Structural Elucidation: Providing direct evidence of the molecular architecture.

-

Assessing Purity: Detecting residual starting materials or by-products, such as unreacted alcohols or carboxylic acids.

-

Investigating Intermolecular Interactions: Analyzing shifts in vibrational frequencies, particularly the hydroxyl (O-H) band, to understand hydrogen bonding dynamics.[2]

Molecular Structure and Theoretical Vibrational Mode Analysis

To accurately interpret the infrared spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies.

Caption: Molecular Structure of this compound.

The key vibrational modes expected for this structure are outlined below.

Caption: Correlation of Functional Groups to Expected IR Absorption Regions.

-

O-H Stretching (Tertiary Alcohol): A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹. The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring or the carbonyl oxygen of another.

-

C-H Stretching (Aromatic and Aliphatic):

-

Aromatic C-H (Pyridine Ring): Weak to medium intensity absorptions are expected just above 3000 cm⁻¹.

-

Aliphatic C-H (Methyl Groups): Multiple medium to strong bands will appear just below 3000 cm⁻¹, typically between 2990-2850 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the two methyl groups.[3][4]

-

-

C=O Stretching (Ester): This is one of the most characteristic and intense absorptions in the spectrum. For an aliphatic methyl ester, a strong, sharp band is expected in the 1750-1735 cm⁻¹ range.[5][6] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C=C and C=N Stretching (Pyridine Ring): The aromatic pyridine ring gives rise to a series of medium to strong bands in the 1610-1450 cm⁻¹ region. These absorptions are analogous to the skeletal vibrations of a benzene ring.

-

C-O Stretching (Ester and Tertiary Alcohol): The "fingerprint region" will be dominated by strong C-O stretching bands. Esters typically show two C-O stretches. For this molecule, we expect complex, strong absorptions between 1300 cm⁻¹ and 1000 cm⁻¹, arising from the C-O bonds of the ester and the tertiary alcohol.[3][6]

-

C-H Bending and Out-of-Plane Bending:

-

Aliphatic C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups will appear around 1460 cm⁻¹ and 1380 cm⁻¹.

-

Pyridine Ring Bending: C-H out-of-plane (OOP) bending vibrations appear in the 900-650 cm⁻¹ region. The specific pattern of these bands can sometimes be used to infer the substitution pattern on the ring.[1]

-

Experimental Protocol: A Self-Validating Workflow for FT-IR Analysis

The trustworthiness of spectroscopic data hinges on a meticulous and reproducible experimental methodology. The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Caption: Standard Operating Procedure for FT-IR Data Acquisition via ATR.

Methodology Details:

-

Instrument Preparation & Verification:

-

Rationale: Purging the instrument with dry, CO₂-free air or nitrogen is critical to minimize interfering absorptions from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (~2349 cm⁻¹).

-

Protocol: Allow the FT-IR spectrometer to purge for at least 15-30 minutes before use. Run a performance verification test using a polystyrene standard to confirm wavenumber accuracy.

-

-

Background Spectrum Collection:

-

Rationale: The background scan measures the spectral characteristics of the instrument and environment (including the ATR crystal) without the sample. This is stored as the reference spectrum (I₀) and is essential for calculating the sample's absorbance.

-

Protocol: Ensure the ATR crystal (typically diamond or germanium) is immaculately clean. Use a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to clean the surface, ensuring the solvent fully evaporates. Collect a background spectrum using the same number of scans planned for the sample.

-

-

Sample Application:

-

Rationale: Proper sample-to-crystal contact is the most critical variable in ATR spectroscopy. Insufficient or inconsistent contact leads to weak signals and distorted peak shapes.

-

Protocol: Place a small amount (typically 1-2 mg) of the solid this compound onto the center of the ATR crystal. Lower the press anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N) of the spectrum, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is typically sufficient for routine structural confirmation.

-

Protocol: Collect the sample spectrum (I) using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

Rationale: The raw data (I and I₀) is converted into an absorbance spectrum, which is directly proportional to concentration according to the Beer-Lambert law. Corrections may be necessary to account for the physics of the ATR measurement.

-

Protocol: The instrument software will automatically calculate absorbance. An automated baseline correction should be applied to ensure all peaks originate from a flat baseline. An ATR correction can be applied to adjust for the wavelength-dependent depth of penetration of the IR beam, which makes peaks at lower wavenumbers appear artificially intense.

-

Spectral Interpretation: Assigning Key Absorption Bands

The following table summarizes the anticipated absorption bands for this compound and their corresponding vibrational assignments. This represents a detailed analysis based on established spectral-structural correlations.

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment | Functional Group |

| ~3450 | Medium-Strong | Broad | O-H Stretch (H-bonded) | Tertiary Alcohol |

| ~3050 | Weak-Medium | Sharp | C-H Aromatic Stretch | Pyridine Ring |

| ~2960, 2875 | Medium | Sharp | C-H Asymmetric & Symmetric Stretch | Methyl (CH₃) Groups |

| ~1742 | Very Strong | Sharp | C=O Ester Stretch | Methyl Ester |

| ~1605, 1560 | Medium-Strong | Sharp | C=C and C=N Ring Stretch | Pyridine Ring |

| ~1455 | Medium | Sharp | C-H Asymmetric Bend | Methyl (CH₃) Groups |

| ~1375 | Medium | Sharp | C-H Symmetric Bend | Methyl (CH₃) Groups |

| ~1240 | Strong | Sharp | C-C-O Asymmetric Stretch | Ester |

| ~1120 | Strong | Sharp | C-O Stretch | Tertiary Alcohol |

| ~1070 | Strong | Sharp | O-C-C Asymmetric Stretch | Ester |

| ~825 | Strong | Sharp | C-H Out-of-Plane Bend | 1,4-disubstituted Pyridine |

Key Interpretive Insights:

-

The Hydroxyl "Blob": The broad O-H stretch centered around 3450 cm⁻¹ is a definitive indicator of the alcohol group and the presence of significant hydrogen bonding. In a completely non-polar solvent and at high dilution, this band would sharpen and shift to a higher wavenumber (~3600 cm⁻¹).

-

The Carbonyl "Sword": The exceptionally strong and sharp C=O absorption near 1742 cm⁻¹ is the most unambiguous peak in the spectrum, confirming the methyl ester functionality.[7] Its position is consistent with a saturated aliphatic ester.

-

The Fingerprint Region (1400-650 cm⁻¹): This region is complex but highly diagnostic. The strong bands at ~1240, ~1120, and ~1070 cm⁻¹ are characteristic of the C-O stretching vibrations within the ester and alcohol moieties. The strong band at ~825 cm⁻¹ is a reliable indicator of the 1,4-substitution pattern on the pyridine ring.

Conclusion

FT-IR spectroscopy provides a powerful and efficient method for the comprehensive structural characterization of this compound. Through a systematic analysis of the spectrum, one can unequivocally confirm the presence of the defining tertiary alcohol, methyl ester, and 4-substituted pyridine ring functionalities. The characteristic frequencies, intensities, and shapes of the absorption bands, particularly the broad O-H stretch, the intense C=O stretch, and the complex C-O stretches, create a unique spectral signature. By following the robust experimental workflow detailed in this guide, researchers in drug discovery and chemical synthesis can confidently validate molecular identity, ensuring the scientific integrity of their work.

References

- BenchChem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq_7b5v1c2N0VCd_6xbHvtxEhmrgcbtoJPFIi7po2D5yF61PQXAk9LBB0_zJp2u4uZfAqVOXe4Mr8ymDhax61sdA2onjW87GrxnEy7zQlpqKiw45IDRCmlcj53C4tK0N7ydrZVtO2I08P9p0GzLEEXgCiSco78EjeByWIQSW9WY3hQf7-89mXuyFvmV4n1kJdKqHmg2_u2R9M=]